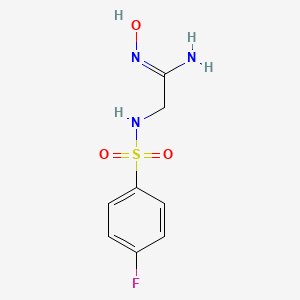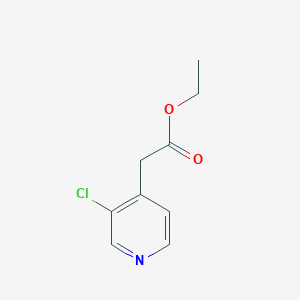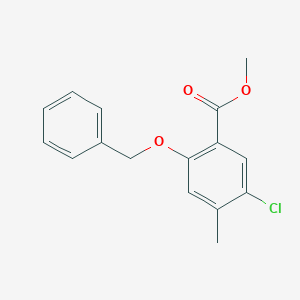
Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate
Übersicht
Beschreibung
“Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate” is a complex organic compound. It likely contains a benzoate ester group, a benzyloxy group, a methyl group, and a chloro group .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through condensation reactions or coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Structural Elucidation : The synthesis and structural confirmation of compounds related to Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate are critical for advancing organic chemistry and material science. For instance, a study outlines the synthesis of a structurally similar compound, demonstrating a multi-step synthesis process that includes substitution, nitration, reduction, cyclization, and chlorination, achieving a total yield of 29.2%. This process underlines the compound's versatility in organic synthesis (Wang et al., 2015).
Photocatalytic Degradation Studies : Research into the photocatalytic degradation of organic pollutants highlights the potential application of related chemical structures in environmental remediation. A study on the photocatalytic effect of a ZnO–SnO2/nano clinoptilolite system for degrading organic compounds in aqueous solutions provides insights into the utility of such compounds in enhancing photocatalytic efficiency (Khodami & Nezamzadeh-Ejhieh, 2015).
Crystallographic Analysis : The crystal structure of compounds related to Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate offers valuable information for understanding molecular interactions and designing new materials. For example, a study on the crystal structure of a similar compound details the intermolecular interactions that stabilize its crystal packing, offering insights into its potential applications in material sciences (Choi et al., 2009).
Pharmaceutical Applications : The synthesis of novel compounds using Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate as an intermediate or structural motif can lead to the development of new pharmaceutical agents. Research focusing on the synthesis of efavirenz analogues, a non-nucleoside reverse transcriptase inhibitor for HIV treatment, highlights the compound's potential in drug development (Hamed, 2004).
Eigenschaften
IUPAC Name |
methyl 5-chloro-4-methyl-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-8-15(13(9-14(11)17)16(18)19-2)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTXSMMVOCOJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)
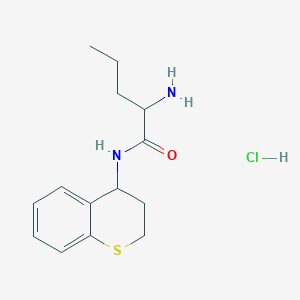
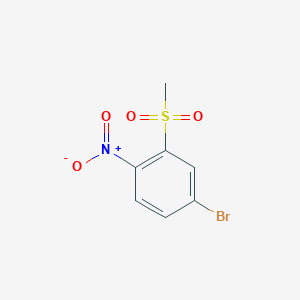
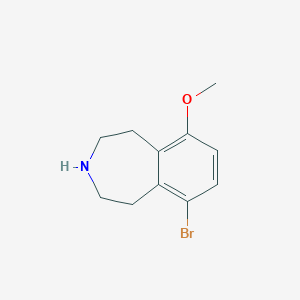
![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)
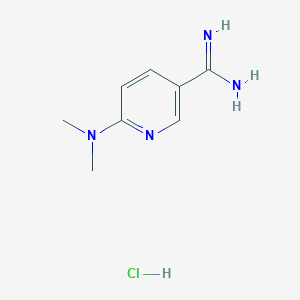
![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)
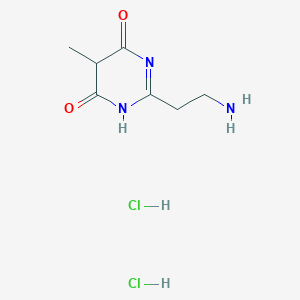
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
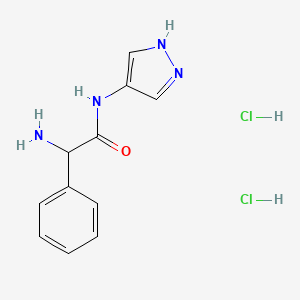
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
